molecular formula C19H13ClN4O B5721501 [6-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL](4-METHYL-1H-PYRAZOL-1-YL)METHANONE

[6-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL](4-METHYL-1H-PYRAZOL-1-YL)METHANONE

Cat. No.: B5721501
M. Wt: 348.8 g/mol
InChI Key: GTFKGYVXTXJAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-CHLORO-2-(3-PYRIDYL)-4-QUINOLYLMETHANONE is a complex organic compound that features a quinoline and pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-2-(3-PYRIDYL)-4-QUINOLYLMETHANONE typically involves multi-step organic reactions. One common method includes the condensation of quinoline derivatives with pyrazole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-2-(3-PYRIDYL)-4-QUINOLYLMETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, 6-CHLORO-2-(3-PYRIDYL)-4-QUINOLYLMETHANONE is studied for its potential as a kinase inhibitor. It has shown promise in inhibiting specific protein kinases, making it a candidate for cancer research .

Medicine

Medically, this compound is being explored for its therapeutic potential. Its ability to interact with biological targets makes it a potential candidate for developing new drugs .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its properties make it suitable for applications in electronics and photonics .

Mechanism of Action

The mechanism of action of 6-CHLORO-2-(3-PYRIDYL)-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets. It primarily acts as an inhibitor of protein kinases, interfering with the signaling pathways that regulate cell growth and proliferation. This inhibition can lead to the suppression of tumor growth in cancer research .

Properties

IUPAC Name

(6-chloro-2-pyridin-3-ylquinolin-4-yl)-(4-methylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O/c1-12-9-22-24(11-12)19(25)16-8-18(13-3-2-6-21-10-13)23-17-5-4-14(20)7-15(16)17/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFKGYVXTXJAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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